2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid
Overview
Description
2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a difluoromethoxy group and a fluorine atom attached to a pyridine ring, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the introduction of the difluoromethoxy group and the fluorine atom onto the pyridine ring, followed by the attachment of the acetic acid moiety. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The difluoromethoxy and fluorine groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the pyridine ring.
Scientific Research Applications
2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are being investigated to understand its potential therapeutic applications.
Comparison with Similar Compounds
2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid can be compared with other similar compounds, such as:
2-(4-(Trifluoromethoxy)-5-fluoropyridin-2-yl)acetic acid: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its chemical properties and reactivity.
2-(4-(Methoxy)-5-fluoropyridin-2-yl)acetic acid: The presence of a methoxy group instead of a difluoromethoxy group can lead to differences in biological activity and chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(difluoromethoxy)-5-fluoropyridin-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-5-3-12-4(2-7(13)14)1-6(5)15-8(10)11/h1,3,8H,2H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONPOBFMELNTRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1OC(F)F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001218905 | |
Record name | 2-Pyridineacetic acid, 4-(difluoromethoxy)-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001218905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803809-28-0 | |
Record name | 2-Pyridineacetic acid, 4-(difluoromethoxy)-5-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803809-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridineacetic acid, 4-(difluoromethoxy)-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001218905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.